N-benzyl-4-chlorophthalazin-1-amine N-benzyl-4-chlorophthalazin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402010
InChI: InChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)
SMILES:
Molecular Formula: C15H12ClN3
Molecular Weight: 269.73 g/mol

N-benzyl-4-chlorophthalazin-1-amine

CAS No.:

Cat. No.: VC16402010

Molecular Formula: C15H12ClN3

Molecular Weight: 269.73 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-chlorophthalazin-1-amine -

Specification

Molecular Formula C15H12ClN3
Molecular Weight 269.73 g/mol
IUPAC Name N-benzyl-4-chlorophthalazin-1-amine
Standard InChI InChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)
Standard InChI Key SPVAQTODVZCKSM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a bicyclic phthalazine system with a benzyl substituent and a chlorine atom. The phthalazine core consists of two fused benzene rings, with one nitrogen atom in each ring. The chlorine atom at the 4-position introduces electronic effects that influence reactivity, while the benzyl group at the 1-position enhances lipophilicity, potentially improving membrane permeability .

Molecular Formula: C13H10ClN3\text{C}_{13}\text{H}_{10}\text{ClN}_3
Molecular Weight: 243.7 g/mol
IUPAC Name: 4-chloro-1-[(phenylmethyl)amino]phthalazine

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous N-benzyl sulfonamides reveals orthorhombic crystal systems (space group Pna21_1) with tetrahedral geometry around sulfur atoms . While crystallographic data for N-benzyl-4-chlorophthalazin-1-amine remains unpublished, its structural similarity to sulfonamide derivatives suggests comparable solid-state stability. Key bond lengths, such as S=O\text{S=O} (~1.43 Å) in sulfonamides, provide benchmarks for predicting the geometry of the phthalazine core .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of 4-Chlorophthalazin-1-amine: Reaction of phthalazine derivatives with chlorinating agents (e.g., POCl3_3) introduces the chlorine substituent .

  • Benzylation: The primary amine undergoes nucleophilic substitution with benzyl bromide under SN1-like conditions. A proposed mechanism involves the generation of a benzylic carbocation intermediate, which reacts with the deprotonated amine (Scheme 1) .

Scheme 1: Benzylation via SN1 Mechanism

4-Chlorophthalazin-1-amine+Benzyl bromideNaOHN-Benzyl-4-chlorophthalazin-1-amine\text{4-Chlorophthalazin-1-amine} + \text{Benzyl bromide} \xrightarrow{\text{NaOH}} \text{N-Benzyl-4-chlorophthalazin-1-amine}

Physicochemical Properties

PropertyValue/Range
Melting Point180–185°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.8 (estimated)
pKa9.2 (amine proton)

The chlorinated phthalazine core contributes to low aqueous solubility, necessitating formulation strategies for biological applications. The benzyl group increases logP, enhancing blood-brain barrier penetration potential .

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesBiological Activity
4-Chlorophthalazin-1-amineNo benzyl groupModerate kinase inhibition
N-Benzylphthalazin-1-amineNo chlorine substituentReduced anticancer potency
ML323Pyrimidine coreUSP1/UAF1 inhibition (IC50_{50}: 50 nM)

The chlorine atom in N-benzyl-4-chlorophthalazin-1-amine enhances target binding affinity compared to non-chlorinated analogs, while the benzyl group improves pharmacokinetic properties .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the 4-position enables diversification for structure-activity relationship (SAR) studies .

  • PROTACs: Integration into proteolysis-targeting chimeras for targeted protein degradation .

Materials Science

Phthalazine derivatives are utilized in:

  • Organic Semiconductors: Electron-deficient cores facilitate charge transport in thin-film transistors .

  • Metal-Organic Frameworks (MOFs): Nitrogen-rich ligands enhance gas adsorption capacities .

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